molecular formula C9H9IN2 B1467835 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile CAS No. 1217486-73-1

2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1467835
CAS RN: 1217486-73-1
M. Wt: 272.09 g/mol
InChI Key: SUMBUMBXFZFCCY-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” are not available, similar compounds such as “4-(4-iodopyridin-2-yl)morpholine” have been synthesized . The synthesis of these types of compounds often involves reactions with amines in protic solvents .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” would likely include a pyridine ring with an iodine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position .

Scientific Research Applications

Substituent Effects in Pyrid-2-yl Ureas

Pyrid-2-yl ureas, closely related to the structure of 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile, show variations in conformational isomers and binding interactions, as demonstrated by Chien et al. (2004). These compounds exhibit different equilibrium constants and binding affinities, indicating their potential utility in molecular complexation and structural studies (Chia-Hui Chien et al., 2004).

Photovoltaic Properties in Solar Cell Applications

Ryu et al. (2009) explored the use of compounds structurally similar to 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in dye-sensitized solar cells (DSSCs). The introduction of specific substituents increased the light harvesting efficiency, showcasing the potential of such compounds in renewable energy technologies (T. Ryu et al., 2009).

Synthesis and Applications in Heterocyclic Chemistry

Abbiati et al. (2002) demonstrated the synthesis of various heterocyclic compounds using pyridin-2-yl derivatives. This research highlights the versatility of compounds like 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in synthesizing complex molecular structures, potentially useful in pharmaceuticals and organic chemistry (G. Abbiati et al., 2002).

Development of Phosphorescent Materials

Park et al. (2013) studied the use of pyridyl-based compounds in creating phosphorescent materials, particularly for applications in organic light-emitting diodes (OLEDs). Their work shows how modifications in the pyridine ring can significantly alter the emission properties of these materials (H. Park et al., 2013).

Role in Coordination Chemistry

Research by Nishi et al. (2010) on iron(II) complexes, involving pyridine derivatives, offers insights into the role of compounds like 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in coordination chemistry. These compounds can form complex structures with metal ions, which have implications in materials science and catalysis (Koshiro Nishi et al., 2010).

properties

IUPAC Name

2-(4-iodopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMBUMBXFZFCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven-dried flask was evacuated and back-filled with nitrogen three times. The flask was charged with 2-chloro-4-iodo-pyridine (3 g, 12.53 mmol) and isobutyronitrile (865.9 mg, 1.125 mL, 12.53 mmol) in anhydrous toluene (30.00 mL). The reaction mixture was cooled to 0° C. and treated with bis(trimethylsilyl)azanide in tetrahydrofuran (sodium ion (1)) (12.53 mL of 1 M, 12.53 mmol) over a period of 5 minutes. The reaction mixture was allowed to warm to ambient temperature and stirred at this temperature for 3 hours. The reaction mixture was diluted with ethyl acetate and washed with 1 M hydrochloric acid. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic extracts dried MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion, 80 g column) loaded with dichloromethane and eluted with 0 to 30% ethyl acetate/petroleum ether. Product fractions were combined and concentrated in vacuo to give the sub-title product as an off-white solid (2.22 g, 65% Yield). 1H NMR (400.0 MHz, DMSO-d6) δ 1.70 (s, 6H), 7.84 (dd, 1H), 7.98 (d, 1H) and 8.31 (d, 1H) ppm; LC/MS m/z 273.0 [M+H]+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.125 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
bis(trimethylsilyl)azanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran
Quantity
12.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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